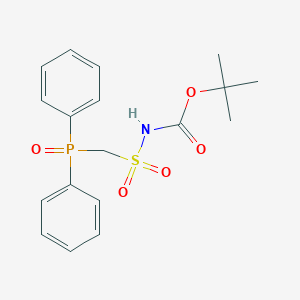

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(diphenylphosphorylmethylsulfonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMWADAMYQKLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464595 | |

| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410529-86-1 | |

| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

Introduction: Significance and Applications

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is a specialized organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctional structure, incorporating a bulky tert-butoxycarbonyl (Boc) protecting group, a sulfonylcarbamate linker, and a diphenylphosphoryl moiety, makes it a valuable intermediate in the synthesis of complex molecular architectures. The diphenylphosphoryl group is a key feature in various biologically active compounds, including enzyme inhibitors and imaging agents, while the sulfonylcarbamate portion can act as a bioisostere for other functional groups or as a handle for further chemical modification.[1] The Boc protecting group allows for selective deprotection under acidic conditions, a cornerstone of modern multi-step organic synthesis. This guide provides a comprehensive, field-proven protocol for the synthesis of this important research chemical, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy and Mechanistic Overview

The synthesis of the title compound is most effectively approached through a convergent strategy, involving the preparation of two key intermediates followed by their coupling via a nucleophilic substitution reaction. This approach allows for the independent synthesis and purification of the precursors, maximizing the overall yield and purity of the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for the target molecule.

The core of this synthesis is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[2][3][4][5][6] The nitrogen atom of tert-butyl sulfonylcarbamate, rendered highly nucleophilic by deprotonation with a strong base, attacks the electrophilic carbon of (chloromethyl)diphenylphosphine oxide. The chloride ion serves as an effective leaving group, resulting in the formation of the desired C-N bond.

Experimental Protocols

Part 1: Synthesis of the Nucleophile (Sodium tert-Butyl sulfonylcarbamate)

This procedure is a three-step, one-pot synthesis of the key nucleophilic precursor.

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| tert-Butanol | 74.12 | 7.41 g | 100 | 1.0 |

| Chlorosulfonyl isocyanate | 141.53 | 14.15 g | 100 | 1.0 |

| Ammonia (0.5 M in dioxane) | 17.03 | 220 mL | 110 | 1.1 |

| Sodium hydride (60% disp. in oil) | 24.00 | 4.40 g | 110 | 1.1 |

| Anhydrous Dichloromethane (DCM) | - | 300 mL | - | - |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |

Protocol

-

Formation of tert-Butyl N-(chlorosulfonyl)carbamate:

-

To a flame-dried, 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM (200 mL) and tert-butanol (7.41 g, 100 mmol).

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add chlorosulfonyl isocyanate (14.15 g, 100 mmol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Stir the resulting clear solution at 0 °C for an additional 30 minutes. This intermediate is used in situ.[7]

-

-

Formation of tert-Butyl sulfonylcarbamate:

-

To the cold solution from the previous step, add a solution of ammonia in dioxane (0.5 M, 220 mL, 110 mmol) dropwise over 30 minutes. A white precipitate (ammonium chloride) will form.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Formation of Sodium tert-Butyl sulfonylcarbamate:

-

Cool the suspension back to 0 °C.

-

In a separate flask, wash sodium hydride (4.40 g of 60% dispersion, 110 mmol) with anhydrous hexanes (3 x 15 mL) to remove the mineral oil, and then carefully suspend it in anhydrous THF (150 mL).

-

Slowly add the NaH suspension to the reaction mixture via a cannula. Vigorous hydrogen gas evolution will be observed. Caution: Hydrogen is flammable. Ensure adequate ventilation and an inert atmosphere.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases. The resulting slurry of sodium tert-butyl sulfonylcarbamate is used directly in the next step.

-

Part 2: Synthesis of the Electrophile ((Chloromethyl)diphenylphosphine oxide)

This protocol describes the synthesis of the key electrophile from commercially available diphenylphosphine oxide.

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| Diphenylphosphine oxide | 202.19 | 20.22 g | 100 | 1.0 |

| Paraformaldehyde | 30.03 | 3.60 g | 120 | 1.2 |

| Chlorotrimethylsilane (TMSCl) | 108.64 | 13.04 g | 120 | 1.2 |

| Anhydrous Toluene | - | 250 mL | - | - |

Protocol

-

To a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diphenylphosphine oxide (20.22 g, 100 mmol), paraformaldehyde (3.60 g, 120 mmol), and anhydrous toluene (250 mL).[8]

-

Heat the suspension to 80 °C.

-

Slowly add chlorotrimethylsilane (13.04 g, 120 mmol) dropwise.

-

Increase the temperature to reflux (approx. 110 °C) and maintain for 4 hours. Monitor the reaction by TLC (Ethyl acetate/Hexane 1:1) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. A white precipitate may form.

-

Filter the mixture and wash the solid with cold toluene.

-

Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to afford (chloromethyl)diphenylphosphine oxide as a white crystalline solid.[9]

Part 3: Coupling Reaction and Final Product Synthesis

This final step involves the SN2 coupling of the two prepared intermediates.

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| Sodium tert-butyl sulfonylcarbamate | 203.18 | (from Part 1) | ~100 | 1.0 |

| (Chloromethyl)diphenylphosphine oxide | 250.66 | 25.07 g | 100 | 1.0 |

| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - | - |

Protocol

-

Filter the slurry of sodium tert-butyl sulfonylcarbamate from Part 1 under a nitrogen atmosphere to remove the ammonium chloride precipitate. Wash the collected sodium salt with a small amount of cold, anhydrous THF.

-

Carefully transfer the sodium salt to a 1 L flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Add anhydrous DMF (200 mL).

-

Add a solution of (chloromethyl)diphenylphosphine oxide (25.07 g, 100 mmol) in anhydrous DMF (50 mL) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash with water (2 x 150 mL) and brine (1 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield this compound as a white solid.

Reaction Mechanism Visualization

The key bond-forming step, the SN2 reaction, can be visualized as follows:

Caption: SN2 mechanism for the final coupling step.

Self-Validation and Trustworthiness

The protocols described herein are designed to be self-validating. Each step includes purification procedures and recommendations for monitoring by thin-layer chromatography (TLC). The expected outcome of each step is a purified intermediate, which should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding to the next step. This modular approach ensures that any deviations from the expected outcome can be identified and addressed early, preventing the propagation of impurities and maximizing the success of the overall synthesis. The use of well-established reactions, such as the formation of sulfonylcarbamates from isocyanates and the SN2 displacement of alkyl halides, provides a high degree of confidence in the proposed methodology.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for the preparation of the key nucleophilic and electrophilic intermediates and their subsequent coupling, researchers can confidently produce this valuable compound for their synthetic endeavors. The emphasis on mechanistic understanding and stepwise validation ensures a robust and reproducible synthetic route.

References

-

PubChem. (2024). (Chloromethyl)diphenylphosphine Oxide. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). Diphenylphosphine oxide. [Link]

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

-

Morrill, L. C., & Reed-Berendt, B. G. (2019). N-Alkylation of Sulfonamides. Organic Chemistry Portal. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 5. crab.rutgers.edu [crab.rutgers.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 9. (Chloromethyl)diphenylphosphine Oxide | C13H12ClOP | CID 608371 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olefination Mechanism of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Olefination and the Julia-Kocienski Reaction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of natural products and pharmaceuticals. Among the arsenal of olefination methods, the Julia olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, has emerged as a powerful tool for the formation of carbon-carbon double bonds.[1] The classical Julia-Lythgoe olefination involves the reaction of a phenyl sulfone with a carbonyl compound, followed by a reductive elimination to yield the alkene.[1][2] A significant advancement in this methodology was the development of the modified Julia olefination, particularly the Julia-Kocienski olefination, which offers a one-pot procedure with high (E)-selectivity.[2][3][4] This modification replaces the phenyl sulfone with a heteroaryl sulfone, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which dramatically alters the reaction pathway to proceed through a Smiles rearrangement.[1][2][3]

This guide delves into the proposed mechanism of action of a novel reagent, tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate , in olefination reactions. While direct literature on the olefination application of this specific reagent is not yet prevalent, its unique structure, combining both a sulfonylcarbamate and a diphenylphosphoryl moiety, suggests a fascinating and potentially advantageous hybrid mechanism that draws from the principles of both the Julia-Kocienski and the Horner-Wadsworth-Emmons (HWE) reactions. This document will provide a well-reasoned, hypothetical mechanism to stimulate further research and application of this promising class of reagents.

The Core Reagent: this compound

The reagent at the heart of our discussion is this compound. Its structure is characterized by a central methylene carbon flanked by three key functional groups: a diphenylphosphoryl group, a sulfonyl group, and a tert-butylcarbamate group.

| Property | Value |

| Molecular Formula | C₁₈H₂₂NO₅PS |

| Molecular Weight | 395.41 g/mol |

| CAS Number | 410529-86-1 |

The methylene protons positioned between the electron-withdrawing sulfonyl and phosphoryl groups are expected to be significantly acidic, facilitating the initial deprotonation step required for the olefination reaction.

Proposed Mechanism of Action: A Hybrid Julia-Kocienski/Horner-Wadsworth-Emmons Pathway

We propose a multi-step mechanism for the olefination of aldehydes using this compound, which culminates in the formation of an alkene. This proposed pathway leverages the unique structural features of the reagent to facilitate a novel olefination sequence.

Step 1: Deprotonation and Formation of the Nucleophilic Carbanion

The reaction is initiated by the deprotonation of the carbon atom situated between the sulfonyl and phosphoryl groups using a strong base, such as an alkali metal hexamethyldisilazide (e.g., KHMDS or LiHMDS). The resulting carbanion is stabilized by resonance delocalization of the negative charge onto the oxygen atoms of both the sulfonyl and phosphoryl groups.

Caption: Deprotonation of the reagent to form a stabilized carbanion.

Step 2: Nucleophilic Addition to the Aldehyde

The stabilized carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition reaction forms a tetrahedral alkoxide intermediate.

Step 3: A Novel Intramolecular Rearrangement: A Modified Smiles-Type Reaction

This is the pivotal and most innovative step in the proposed mechanism. We hypothesize that the alkoxide intermediate undergoes an intramolecular rearrangement reminiscent of the Smiles rearrangement observed in the Julia-Kocienski olefination.[2][3] In this modified version, the negatively charged oxygen of the alkoxide attacks the sulfonyl sulfur atom. This is followed by a rearrangement where the nitrogen of the carbamate displaces the carbon atom from the sulfur, leading to the formation of a five-membered cyclic intermediate.

This proposed rearrangement is driven by the formation of a stable five-membered ring and the high electrophilicity of the sulfonyl sulfur. The tert-butoxycarbonyl (Boc) group on the nitrogen is crucial, as it can stabilize the transient negative charge on the nitrogen during the rearrangement.

Step 4: Elimination to Form the Alkene

The cyclic intermediate is unstable and rapidly collapses to form the final alkene product. This elimination is proposed to proceed in a concerted manner, driven by the formation of several stable byproducts: diphenylphosphinate, sulfur dioxide, and tert-butyl isocyanate. The formation of gaseous byproducts (SO₂) provides a strong thermodynamic driving force for the reaction to proceed to completion.

The stereochemical outcome of the reaction, particularly the (E/Z) selectivity, is likely determined in the initial nucleophilic addition step and the subsequent rearrangement. The steric bulk of the diphenylphosphoryl and the sulfonylcarbamate groups, as well as the aldehyde substituent, will play a crucial role in favoring a specific diastereomeric transition state.

Caption: Proposed mechanistic pathway for the olefination reaction.

Hypothetical Experimental Protocol

Based on standard procedures for the Julia-Kocienski olefination, a representative experimental protocol for this novel reagent would be as follows:

-

Reagent Preparation: To a solution of this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of potassium hexamethyldisilazide (KHMDS, 1.05 equivalents) in THF dropwise.

-

Carbanion Formation: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.

-

Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired alkene.

Anticipated Substrate Scope and Stereoselectivity

Drawing parallels with the Julia-Kocienski olefination, this proposed method is expected to be compatible with a wide range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes. The reaction conditions are mild, which should allow for good functional group tolerance.

| Aldehyde Type | Expected Reactivity | Predicted Major Isomer |

| Aliphatic (unbranched) | Good to Excellent | (E)-alkene |

| Aliphatic (branched) | Good | (E)-alkene |

| Aromatic | Excellent | (E)-alkene |

| α,β-Unsaturated | Good | (E)-alkene |

The high (E)-selectivity characteristic of many Julia-Kocienski reactions is anticipated due to the thermodynamic favorability of the anti-diastereomeric transition state during the nucleophilic addition and the subsequent stereospecific elimination.

Comparison with Existing Olefination Methods

This proposed olefination strategy using this compound offers several potential advantages over existing methods:

-

Horner-Wadsworth-Emmons Reaction: While the HWE reaction is highly effective for the synthesis of (E)-α,β-unsaturated esters and ketones, it can be less efficient for the synthesis of non-activated alkenes. The proposed method is expected to have a broader substrate scope.

-

Standard Julia-Kocienski Olefination: The byproducts of the standard Julia-Kocienski reaction (e.g., benzothiazolone or phenyltetrazole derivatives) can sometimes be challenging to remove during purification. The byproducts of the proposed reaction (diphenylphosphinate, SO₂, and tert-butyl isocyanate) may offer advantages in terms of volatility and ease of separation.

-

Wittig Reaction: The Wittig reaction often produces phosphine oxide byproducts that can be difficult to separate from the desired alkene. The water-soluble nature of the diphenylphosphinate byproduct in the proposed mechanism could simplify purification. Furthermore, the Wittig reaction with unstabilized ylides typically yields (Z)-alkenes, making this proposed method a complementary approach for the synthesis of (E)-alkenes.

Conclusion and Future Outlook

The olefination reaction of this compound presents a compelling, albeit currently hypothetical, avenue for the stereoselective synthesis of alkenes. The proposed mechanism, which combines key features of the Julia-Kocienski and Horner-Wadsworth-Emmons reactions, offers a novel and potentially advantageous route to these valuable building blocks. The unique combination of a sulfonylcarbamate and a diphenylphosphoryl group within a single reagent opens up new possibilities for fine-tuning reactivity and selectivity in olefination chemistry.

Further experimental investigation is required to validate this proposed mechanism, explore the full scope of its applicability, and optimize the reaction conditions. Should this methodology prove to be effective, it would represent a significant contribution to the synthetic chemist's toolkit for the construction of complex molecules in pharmaceutical and materials science research.

References

-

Aïssa, C. (2009). The Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2009(12), 1831–1834. [Link]

-

Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner−Emmons Reagents, Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]

-

Blakemore, P. R. (2002). The Julia–Kocienski olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563–2585. [Link]

-

Julia, M., & Paris, J.-M. (1973). Syntheses a l'aide de sulfones v(+)- methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833–4836. [Link]

-

Kocienski, P. J., Lythgoe, B., & Ruston, S. (1978). The Julia olefin synthesis. Part 2. A convenient synthesis of Δ9(12)-capnellene. Journal of the Chemical Society, Perkin Transactions 1, 829–834. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation and Spectroscopic Analysis of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate (CAS 410529-86-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate, registered under CAS number 410529-86-1, is a multifaceted organic compound that holds significant interest for professionals in synthetic and medicinal chemistry. Its unique structure, incorporating a bulky tert-butyl carbamate protecting group, a sulfonyl moiety, and a diphenylphosphoryl group, renders it a valuable intermediate in the synthesis of complex molecules, particularly in the realms of peptide chemistry and the development of phosphonate-based enzyme inhibitors.[1] The strategic placement of these functional groups allows for selective chemical transformations, making it a key building block in multi-step synthetic pathways.

This technical guide provides a comprehensive overview of the structural elucidation and spectroscopic characterization of this compound. While direct experimental data for this specific molecule is not widely published, this guide leverages data from closely related analogs and foundational chemical principles to provide a robust framework for its synthesis and analysis.

Molecular Structure and Properties

The structural identity of CAS 410529-86-1 has been unequivocally confirmed as this compound.[2] Key physical and chemical properties are summarized below:

| Property | Value |

| IUPAC Name | tert-butyl N-(diphenylphosphorylmethylsulfonyl)carbamate[2] |

| CAS Number | 410529-86-1[2] |

| Molecular Formula | C₁₈H₂₂NO₅PS[2] |

| Molecular Weight | 395.4 g/mol [2] |

| Appearance | Predicted to be a white solid[1] |

| Purity | Commercially available with ≥95% purity |

| Storage | Recommended to be stored in a dark place under an inert atmosphere at room temperature |

Proposed Synthesis Pathway

Conceptual Synthesis Workflow:

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a related synthesis[3]):

This protocol describes the synthesis of a related sulfonylcarbamate and can be adapted for the target molecule.

Materials:

-

tert-Butyl carbamate

-

Sodium benzenesulfinate

-

Benzaldehyde

-

Formic acid

-

Tetrahydrofuran (THF)

-

Water

-

Hexane

-

Dichloromethane

Procedure:

-

A two-necked round-bottomed flask is charged with tert-butyl carbamate (1.00 equiv) and THF under an argon atmosphere.

-

Water, sodium benzenesulfinate (1.00 equiv), and freshly distilled benzaldehyde (1.02 equiv) are added sequentially.

-

Formic acid is then added to the mixture.

-

The reaction is stirred at room temperature for approximately 18 hours, during which the product precipitates.

-

The white solid is collected by filtration and washed with distilled water.

-

The crude product is then slurried in a mixture of hexane and dichloromethane, stirred for 2 hours, and filtered again.

-

The purified solid is dried under reduced pressure to yield the final product.

Structural Elucidation and Spectroscopic Data

The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, the following data are predicted based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.5 | Multiplet | 10H | Aromatic protons of the two phenyl groups |

| ~ 3.5 - 3.3 | Doublet | 2H | Methylene protons (-CH₂-) adjacent to the sulfonyl and phosphoryl groups |

| ~ 1.5 | Singlet | 9H | Protons of the tert-butyl group |

| ~ 8.0 (broad) | Singlet | 1H | NH proton of the carbamate |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Carbonyl carbon of the carbamate |

| ~ 135 - 128 | Aromatic carbons of the phenyl groups |

| ~ 82 | Quaternary carbon of the tert-butyl group |

| ~ 50 | Methylene carbon (-CH₂-) |

| ~ 28 | Methyl carbons of the tert-butyl group |

NMR Data Acquisition Protocol:

Sources

An In-depth Technical Guide to the Role of the Sulfonyl Group in Julia-Type Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting a Common Misconception and Defining the Core Subject

The Julia olefination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon double bonds. However, a frequent point of confusion arises regarding the identity of the key activating group responsible for the reaction's efficacy. This guide begins by clarifying a critical detail: Julia-type reagents are defined by the presence of a sulfonyl group (–SO₂–), not a diphenylphosphoryl group (–P(O)Ph₂) .

The diphenylphosphoryl moiety and related phosphonates are characteristic of other critical olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. While both the Julia and HWE reactions achieve the same overall transformation—the conversion of a carbonyl group to an alkene—their mechanisms, stereochemical outcomes, and the roles of their respective activating groups are fundamentally distinct.

This technical guide will provide an in-depth exploration of the sulfonyl group's multifaceted role in both the classical Julia-Lythgoe olefination and its more contemporary, one-pot variant, the Julia-Kocienski olefination. We will dissect the mechanistic nuances that this group governs, from enabling carbanion formation to orchestrating the stereoselective elimination pathways that have made this reaction indispensable in the synthesis of complex molecules and active pharmaceutical ingredients.

Part 1: The Phenylsulfonyl Group in the Classical Julia-Lythgoe Olefination

The original reaction, developed by Marc Julia and Jean-Marc Paris in 1973, is a multi-step process that laid the groundwork for modern variants.[1] The phenylsulfonyl group (PhSO₂) is central to its success, performing several key functions.

Core Functions of the Phenylsulfonyl Group:

-

Activation via α-Proton Acidification: The potent electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent C-H bond. This allows for facile deprotonation by a strong base (e.g., n-butyllithium) to generate a highly stabilized α-sulfonyl carbanion. This carbanion is the key nucleophilic species that initiates the carbon-carbon bond formation.

-

Nucleophilic Addition to Carbonyls: The generated lithiosulfone readily attacks a wide range of aldehydes and ketones, forming a β-alkoxysulfone intermediate.[2]

-

Facilitating a Two-Step Elimination: Unlike modern variants, the phenylsulfonyl group is not a suitable leaving group for spontaneous elimination. The reaction proceeds through a two-step sequence:

-

Functionalization: The intermediate alcohol is functionalized, typically by acylation with acetic anhydride or benzoyl chloride, to form a stable β-acyloxysulfone.[3]

-

Reductive Elimination: This stable intermediate is then subjected to a reductive elimination, classically using sodium amalgam (Na/Hg) or, in later improvements, samarium diiodide (SmI₂).[4] The exact mechanism of this step is complex and thought to involve radical intermediates.[1][5]

-

A crucial feature of the Julia-Lythgoe olefination is that the stereochemistry of the final alkene is independent of the stereochemistry of the β-acyloxysulfone intermediate.[1] The reaction typically displays high selectivity for the thermodynamically more stable E-alkene , a consequence of equilibration at the vinyl radical or anionic intermediate stage during reduction.[2][5]

Mechanistic Workflow of the Julia-Lythgoe Olefination

Caption: Workflow of the classical Julia-Lythgoe Olefination.

Part 2: The Julia-Kocienski Olefination: A Paradigm Shift with Heteroaryl Sulfones

The primary drawbacks of the classical method—its multi-step nature and the use of harsh, often toxic, reducing agents—prompted the development of a more streamlined, one-pot procedure. This innovation, known as the Julia-Kocienski olefination, hinges on replacing the phenylsulfonyl group with an electron-deficient heteroaryl sulfonyl group .[6] The most common and effective activating groups are benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) .[7][8]

The Decisive Role of the Heteroaryl Sulfonyl Group:

The function of these heteroaryl sulfones transcends simple activation. They are intricately designed to orchestrate a sophisticated reaction cascade within a single pot.

-

Enabling the Smiles Rearrangement: After the initial nucleophilic addition of the sulfone carbanion to the aldehyde, the resulting β-alkoxysulfone intermediate undergoes a spontaneous intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement .[1][6] The electron-deficient nature of the BT or PT ring makes it highly susceptible to attack by the neighboring alkoxide, leading to an S-to-O migration of the heteroaryl group.[6] This step is the mechanistic linchpin of the modified reaction and is not feasible with the electron-rich phenylsulfonyl group of the classical reagent.

-

Driving Spontaneous Elimination: The product of the Smiles rearrangement is a sulfinate salt. This intermediate is unstable and spontaneously eliminates sulfur dioxide (SO₂) and the lithium or potassium salt of the heteroaryl alkoxide (e.g., lithium benzothiazolone), directly yielding the alkene product.[1] This elegant cascade obviates the need for both the acylation and the final reduction steps required in the Julia-Lythgoe protocol.

-

Governing Stereoselectivity: In the Julia-Kocienski reaction, the final alkene geometry is determined by the diastereoselectivity of the initial addition step.[9] The kinetically controlled addition of the metalated sulfone to the aldehyde typically favors the formation of anti-β-alkoxysulfones. This anti intermediate then undergoes a stereospecific syn-elimination to produce the E-alkene with high selectivity.[1] The choice of base, cation, and solvent can further influence this initial diastereoselectivity, providing a degree of control over the stereochemical outcome.[10]

Mechanistic Workflow of the Julia-Kocienski Olefination

Caption: One-pot workflow of the Julia-Kocienski Olefination.

Part 3: Comparative Analysis and Experimental Protocol

The evolution from the Julia-Lythgoe to the Julia-Kocienski olefination represents a significant advancement in synthetic efficiency and practicality. The table below summarizes the key differences dictated by the choice of sulfonyl activating group.

| Feature | Julia-Lythgoe Olefination | Julia-Kocienski Olefination |

| Activating Group | Phenylsulfonyl (PhSO₂) | Heteroaryl Sulfonyl (e.g., BT, PT) |

| Reaction Type | Two-pot, multi-step | One-pot |

| Key Mechanistic Step | Reductive Elimination | Smiles Rearrangement |

| Elimination Conditions | Harsh (Na/Hg, SmI₂) | Spontaneous, mild conditions |

| Stereoselectivity | High E -selectivity (thermodynamic control) | High E -selectivity (kinetic control) |

| Functional Group Tolerance | Limited by harsh reducing agent | Broad, highly tolerant |

Representative Experimental Protocol: Julia-Kocienski Olefination

This protocol is adapted from established procedures for the synthesis of trans-1,2-disubstituted alkenes using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[11]

Objective: To synthesize a (E)-alkene from an alkyl PT-sulfone and an aldehyde.

Materials:

-

Alkyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the alkyl PT-sulfone (1.0 equiv).

-

Dissolution: Anhydrous THF is added to dissolve the sulfone, and the solution is cooled to -78 °C using an acetone/dry ice bath.

-

Deprotonation: KHMDS solution (1.1 equiv) is added dropwise to the stirred solution over 5 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes.

-

Carbonyl Addition: A solution of the aldehyde (1.1 equiv) in anhydrous THF is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is monitored by Thin Layer Chromatography (TLC). The mixture is typically stirred at -78 °C for 1-2 hours, after which the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature overnight (approx. 16 hours).

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-alkene.

This self-validating protocol highlights the mild conditions and operational simplicity that the heteroaryl sulfonyl group imparts to the Julia-Kocienski olefination, making it a highly reliable and reproducible method for alkene synthesis.

Conclusion

The sulfonyl group is the indispensable heart of the Julia olefination. In its classical phenylsulfonyl form, it serves as a robust carbanion-stabilizing group, enabling a reliable, albeit multi-step, synthesis of (E)-alkenes. The true genius of the methodology, however, is revealed in the Julia-Kocienski modification. By replacing the simple phenyl ring with a carefully selected electron-deficient heteroaromatic system, the sulfonyl reagent is transformed from a passive stabilizer into an active participant in the elimination process. This evolution enables a sophisticated cascade of Smiles rearrangement and spontaneous elimination, creating a powerful, one-pot olefination that proceeds with high stereoselectivity and broad functional group tolerance. This strategic modification has cemented the Julia-Kocienski olefination as a premier tool in the synthesis of complex natural products and pharmaceuticals, where efficiency and precision are paramount.

References

-

Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]

-

A general mechanism of Julia‐Kocienski olefination. ResearchGate. Available at: [Link]

-

An overview of Julia-Lythgoe olefination. PubMed. Available at: [Link]

-

Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. Available at: [Link]

-

Julia olefination. Wikipedia. Available at: [Link]

-

Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. PubMed. Available at: [Link]

-

The Julia-Kocienski Olefination. Oregon State University. Available at: [Link]

-

Julia-Kocienski olefination: A key reaction for the synthesis of macrolides. ResearchGate. Available at: [Link]

-

Julia olefination. Chem-Station. Available at: [Link]

-

Julia Olefination Julia-Lythgoe Olefination. Organic Chemistry Portal. Available at: [Link]

-

Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones. National Institutes of Health. Available at: [Link]

-

Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]

-

Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Available at: [Link]

-

Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. Available at: [Link]

-

Development and Application of the One-pot Julia Olefination. Enlighten Theses, University of Glasgow. Available at: [Link]

-

The Julia–Lythgoe olefination protocol. ResearchGate. Available at: [Link]

-

Synthesis of Fluoroolefins via Julia-Kocienski Olefination. National Institutes of Health. Available at: [Link]

-

Julia-Lythgoe Olefination. Chem-Station International Edition. Available at: [Link]

Sources

- 1. Julia olefination - Wikipedia [en.wikipedia.org]

- 2. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. grokipedia.com [grokipedia.com]

- 4. An Overview of Julia-lythgoe Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Julia Olefination [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

An In-depth Technical Guide to the Theoretical Studies on the Transition State of Phosphonate-Based Olefinations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereocontrolled formation of alkenes, a critical functional group in many pharmaceutical agents and complex molecules.[1] Unlike the classical Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions, offering enhanced reactivity and simpler purification.[2][3] The stereochemical outcome of this reaction—whether the (E)- or (Z)-alkene is formed—is dictated by the subtle energetic landscape of its transition states. This guide provides an in-depth analysis of the theoretical and computational studies that have illuminated the structure and energetics of these transition states, offering a framework for rationalizing and predicting the stereoselectivity of phosphonate-based olefinations.

Introduction: Beyond the Ylide

The Horner-Wadsworth-Emmons reaction is a powerful modification of the Wittig olefination, where phosphonate carbanions react with aldehydes or ketones to yield alkenes and a water-soluble phosphate byproduct.[3] This modification presents significant advantages, including the increased nucleophilicity of the phosphonate carbanion, which allows for reactions with sterically hindered ketones, and the facile removal of the phosphate salt byproduct via aqueous extraction.[2][4]

The central challenge and opportunity in the HWE reaction lie in controlling the alkene geometry. While standard conditions typically favor the thermodynamically more stable (E)-alkene, specific modifications can steer the reaction towards the (Z)-isomer.[3][5] This control is paramount in drug development and natural product synthesis, where the biological activity of a molecule is often contingent on the precise configuration of its double bonds. Understanding the reaction mechanism at a quantum-mechanical level, particularly the transition state (TS) structures, is essential for predicting and manipulating this selectivity.

The Mechanistic Pathway: A Multi-Step Journey

Theoretical studies, primarily using ab initio and Density Functional Theory (DFT) calculations, have established a detailed mechanistic pathway for the HWE reaction.[6][7] The process is not a single event but a sequence of discrete, energetically significant steps.

The generally accepted mechanism proceeds as follows:

-

Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester to form a nucleophilic phosphonate carbanion.[3]

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step under many conditions and leads to the formation of a diastereomeric pair of betaine-like intermediates.[3][6]

-

Oxaphosphetane Formation: The betaine intermediate undergoes cyclization to form a four-membered ring intermediate known as a 1,2-oxaphosphetane.[8][9] Computational studies have shown that this ring-closure can also be the rate-determining step, particularly in the gas phase or with non-coordinating solvents.[6][7]

-

Elimination: The oxaphosphetane decomposes in a stereospecific syn-elimination to yield the final alkene and a dialkylphosphate salt.[10] The formation of the exceptionally stable phosphorus-oxygen double bond in the phosphate byproduct is a major thermodynamic driving force for the entire reaction.[10]

Theoretical Approaches to Modeling the Transition State

Quantum mechanical calculations are indispensable for mapping the potential energy surface of the HWE reaction. These methods allow for the precise characterization of the geometry and energy of reactants, intermediates, products, and, most importantly, the fleeting transition states that connect them.

-

Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has become the workhorse for studying organic reaction mechanisms. It offers a favorable balance between computational cost and accuracy for geometry optimizations and energy calculations of systems containing main-group elements like phosphorus.[11]

-

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy but at a significantly greater computational cost. Early seminal studies used Hartree-Fock (RHF) methods, which laid the groundwork for our current understanding.[6]

-

Basis Sets: Pople-style basis sets, such as 6-31G* or 6-31+G(d), are commonly employed as they include polarization and diffuse functions necessary to accurately describe the anionic species and bonding changes involving phosphorus.[6][12]

-

Solvation Models: The reaction's environment profoundly impacts its energetics. Solvation is often modeled using implicit continuum models like the Polarizable Continuum Model (PCM), which has been shown to have a drastic influence on the reaction path, sometimes changing the rate-determining step from oxaphosphetane formation to the initial bimolecular addition.[7]

Dissecting the Transition State: The Origin of Stereoselectivity

The E/Z selectivity of the HWE reaction is a direct consequence of the relative energies of the diastereomeric transition states leading to the (E)- and (Z)-alkenes. This energetic preference is governed by a delicate interplay of steric and electronic factors, which can be manipulated by adjusting reaction conditions.

The Standard HWE Reaction: A Preference for (E)-Alkenes

In a typical HWE reaction using simple alkyl phosphonates (e.g., triethyl phosphonoacetate), the (E)-alkene is the major product.[3] Theoretical studies attribute this to thermodynamic control. The initial nucleophilic addition is reversible, allowing the system to equilibrate to the more stable diastereomeric intermediate.

-

Transition State Stability: The transition state leading to the anti-oxaphosphetane (precursor to the (E)-alkene) is lower in energy than the transition state leading to the syn-oxaphosphetane (precursor to the (Z)-alkene).[6] This is primarily due to steric repulsion in the syn transition state between the aldehyde substituent (R'') and the bulky phosphonate group.[2][13]

-

Influence of Cations and Temperature: The degree of reversibility is influenced by reaction conditions. Higher temperatures and the use of strongly coordinating cations like Li⁺ can promote equilibration, thus enhancing (E)-selectivity.[1][3]

The Still-Gennari Modification: Enforcing (Z)-Selectivity

Achieving high (Z)-selectivity requires overriding the thermodynamic preference for the (E)-isomer. The Still-Gennari olefination accomplishes this by shifting the reaction to kinetic control.[14][15] This is achieved by using phosphonates with electron-withdrawing groups (EWGs) on the ester moieties, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[16][17]

-

Electronic Acceleration: The EWGs on the phosphorus atom increase the electrophilicity of the phosphorus center and weaken the P-C bond in the oxaphosphetane.[5] This dramatically accelerates the rate of elimination, making the initial addition and cyclization steps effectively irreversible.

-

Kinetic Control: With elimination being rapid and irreversible, the product distribution reflects the initial kinetic ratio of the diastereomeric addition products. The transition state leading to the syn-oxaphosphetane is often kinetically favored under these conditions.

-

Role of Base/Cation: These reactions are typically run with non-coordinating counter-ions (e.g., K⁺ with 18-crown-6) at low temperatures.[18][19] This minimizes equilibration of the intermediates, locking in the kinetic product ratio. Computational studies confirm that electron-withdrawing substituents stabilize the intermediates and transition states, reducing the barrier to the forward reaction and increasing the barrier for the reverse reaction, thereby enhancing (Z)-selectivity.[20]

Summary of Factors Influencing Stereoselectivity

| Factor | Condition for High (E)-Selectivity | Condition for High (Z)-Selectivity | Rationale |

| Phosphonate Substituents | Simple alkyl esters (e.g., -OEt) | Electron-withdrawing esters (-OCH₂CF₃) | EWGs accelerate elimination, promoting kinetic control.[19] |

| Metal Cation | Strongly coordinating (Li⁺, Mg²⁺) | Weakly coordinating (K⁺ with 18-crown-6) | Coordinating cations stabilize intermediates, allowing thermodynamic equilibration.[21] |

| Temperature | Higher temperatures (e.g., 23 °C) | Low temperatures (e.g., -78 °C) | Higher temperatures provide energy to overcome barriers for reversal and equilibration. |

| Aldehyde Structure | Bulky substituents | Generally less sensitive | Increased steric bulk further disfavors the crowded syn transition state. |

Experimental Protocol: A Representative Computational Workflow

This section outlines a standard workflow for theoretically investigating the transition state of an HWE reaction, for instance, the reaction of the lithium enolate of trimethyl phosphonoacetate with acetaldehyde.[6]

Objective: To locate the transition states for the formation of the syn- and anti-oxaphosphetanes and determine the energetic barrier for each pathway.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Model Construction:

-

Build the initial geometries of the reactants: the phosphonate carbanion (with its counter-ion, e.g., Li⁺) and the aldehyde.

-

Create an initial guess for the transition state structure by placing the reactants in a plausible orientation for C-C bond formation.

-

-

Transition State Optimization:

-

Perform a transition state search calculation (e.g., Opt=TS in Gaussian) using a suitable level of theory (e.g., B3LYP/6-31+G(d)).

-

This algorithm searches for a first-order saddle point on the potential energy surface. Repeat for both the syn and anti approach geometries.

-

-

Transition State Verification:

-

Conduct a frequency calculation on the optimized TS geometry at the same level of theory.

-

Self-Validation: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., C-C bond formation and P-O bond formation). All other frequencies must be real.

-

-

Reaction Pathway Confirmation:

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS.

-

The IRC calculation maps the minimum energy path downhill from the TS. It should connect the TS to the initial reactant complex on one side and the oxaphosphetane intermediate on the other, confirming it is the correct transition state.

-

-

Energy Profile Construction:

-

Optimize the geometries of the reactants and the resulting oxaphosphetane intermediates.

-

Perform frequency calculations on all optimized stationary points (reactants, TS, intermediates) to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the transition states relative to the starting materials. The activation energy (ΔG‡) determines the reaction rate.

-

Implications for Synthesis and Drug Development

A deep theoretical understanding of the HWE transition state provides immense practical value:

-

Rational Reagent Design: Computational insights guide the development of new phosphonate reagents with tailored electronic and steric properties to achieve unprecedented levels of stereoselectivity for challenging substrates.[16][19]

-

Predictive Power: For complex molecules in a drug discovery pipeline, computational modeling can predict the likely stereochemical outcome of a planned HWE reaction, saving valuable experimental time and resources. It can help chemists choose the optimal conditions (base, solvent, temperature) before setting foot in the lab.

-

Mechanistic Problem-Solving: When an HWE reaction gives an unexpected or poor stereochemical ratio, theoretical analysis of the transition states can reveal the underlying cause, such as an unforeseen steric interaction or an alternative reaction pathway, and suggest a viable solution.

Conclusion

The transition state of the phosphonate-based olefination is not a static entity but a dynamic structure whose stability is a function of intricate steric and electronic interactions. Theoretical studies have been instrumental in deciphering these interactions, transforming the Horner-Wadsworth-Emmons reaction from a powerful synthetic tool into a predictable and finely tunable process. By leveraging computational chemistry, researchers can visualize the fleeting moments of bond formation and cleavage, providing a rational basis for controlling the stereochemical fate of one of the most important reactions in organic synthesis. This synergy between theory and experiment will continue to drive innovation in the synthesis of complex organic molecules for medicine and materials science.

References

-

Wikipedia. (2023, December 11). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Journal of Organic Chemistry, 64(18), 6815-6821. Retrieved from [Link]

-

Lorelli, F., & Labriola, C. A. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 11(5), 731-744. Retrieved from [Link]

-

AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

-

Grokipedia. (2026, January 7). Oxaphosphetane. Retrieved from [Link]

-

Visualize Organic Chemistry. (n.d.). Wittig olefination. Retrieved from [Link]

-

Ohmori, K., et al. (n.d.). Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. Journal of the Japan Petroleum Institute, 48(5), 295-303. Retrieved from [Link]

-

Wikipedia. (2023, April 2). Oxaphosphetane. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Still-Gennari Olefination. Retrieved from [Link]

-

Brandt, P., Norrby, P. O., Martin, I., & Rein, T. (1998). A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry, 63(4), 1280–1289. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Yokomatsu, T., et al. (1998). A study on the Z-selective Horner-Wadsworth-Emmons (HWE) reaction of methyl diarylphosphonoacetates. Phosphorus, Sulfur and Silicon and the Related Elements, 133(1), 21-40. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Oishi, S., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(17), 11717-11732. Retrieved from [Link]

-

Głowacka, I. E., & Szostak, M. (2019). Still–Gennari Olefination and its Applications in Organic Synthesis. European Journal of Organic Chemistry, 2019(36), 6179-6190. Retrieved from [Link]

-

Reddit. (2021, August 22). Help with stereochemistry of Still-Gennari Olefination. r/OrganicChemistry. Retrieved from [Link]

-

Głowacka, I. E., & Szostak, M. (2019). Still–Gennari olefination of aldehydes. [Image]. ResearchGate. Retrieved from [Link]

-

Głowacka, I. E., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7076. Retrieved from [Link]

-

Eshtiaghi, A., et al. (2021). Kinetics and Mechanism of the Barton-Kellogg Olefination: A Computational DFT Study Using CTST Theory and Topological Approaches. New Journal of Chemistry, 45(1), 223-233. Retrieved from [Link]

-

Koketsu, M., et al. (2002). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Journal of the Chemical Society, Perkin Transactions 1, (13), 1595-1601. Retrieved from [Link]

-

Głowacka, I. E., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7076. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Oxaphosphetane - Wikipedia [en.wikipedia.org]

- 10. Wittig olefination - Visualize Organic Chemistry [visualizeorgchem.com]

- 11. Kinetics and mechanism of the Barton–Kellogg olefination: a computational DFT study using CTST theory and topological approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 13. Wittig-Horner Reaction [organic-chemistry.org]

- 14. Still-Gennari Olefination [ch.ic.ac.uk]

- 15. scite.ai [scite.ai]

- 16. researchgate.net [researchgate.net]

- 17. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for using tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate in Julia-Kocienski olefination

An Application Note and Prospective Protocol for the Olefination of Carbonyls using tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in olefination reactions. A critical analysis of the reagent's structure reveals that it is not suitable for the canonical Julia-Kocienski olefination pathway due to the absence of a requisite heteroaryl activating group. Instead, its molecular architecture, featuring a potent diphenylphosphoryl moiety, positions it as a highly activated reagent for the Horner-Wadsworth-Emmons (HWE) reaction. This guide elucidates the proposed HWE-type mechanism, provides a comprehensive and prospective experimental protocol for its use, and offers expert insights into reaction optimization and troubleshooting.

Introduction and Reagent Analysis

The Julia-Kocienski olefination is a cornerstone of modern organic synthesis, celebrated for its ability to form alkenes, often with high (E)-selectivity, under mild conditions.[1][2] The reaction's defining feature is the use of a heteroaryl sulfone, such as 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones.[3] The heteroaryl group is not merely a leaving group; it actively participates in the mechanism via a spontaneous Smiles rearrangement, which is crucial for the subsequent elimination to the olefin.[1]

The reagent , This compound , possesses a fundamentally different structure.

Structural Analysis:

-

Sulfonyl Group: It features a sulfonyl group (-SO₂-), a hallmark of Julia-type reagents.

-

Activating Group: Instead of a participatory heteroaryl ring, the sulfonyl group is attached to an N-Boc-carbamate (-NHBoc). This group is electron-withdrawing but is not structured to undergo the required Smiles rearrangement.

-

Alpha-Substituent: The methylene group (-CH₂-) is activated by a diphenylphosphoryl group (-P(O)Ph₂).

This last feature is definitive. The presence of a phosphoryl group alpha to the reactive carbon center is the defining characteristic of a Horner-Wadsworth-Emmons (HWE) reagent. The HWE reaction is another powerful olefination method where a phosphonate-stabilized carbanion reacts with a carbonyl compound to form an alkene.[4][5] The thermodynamic driving force is the formation of a very stable phosphorus-oxygen double bond in the phosphate byproduct.[6]

Therefore, we propose that this compound functions as a highly activated HWE reagent, not a Julia-Kocienski reagent. The combined electron-withdrawing power of both the sulfonylcarbamate and the diphenylphosphoryl groups is expected to significantly increase the acidity of the methylene protons, potentially allowing for deprotonation with milder bases than typically required for standard phosphonate esters.

Proposed Reaction Mechanism: A Horner-Wadsworth-Emmons Pathway

The olefination is projected to proceed via the established HWE mechanism, which involves the following key steps:[4][7]

-

Deprotonation: A base abstracts a proton from the carbon atom situated between the phosphoryl and sulfonyl groups, forming a highly stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms two diastereomeric alkoxide intermediates (betaines).

-

Oxaphosphetane Formation: The oxygen alkoxide attacks the electrophilic phosphorus atom in an intramolecular fashion, leading to the formation of a four-membered cyclic intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This stereospecific elimination yields the desired alkene and a stable, water-soluble diphenylphosphate salt byproduct.

The reaction generally favors the formation of the (E)-alkene, as the transition state leading to the anti-betaine intermediate is sterically preferred, which then proceeds to the (E)-product.[5]

Caption: Proposed Horner-Wadsworth-Emmons (HWE) mechanism.

Prospective Experimental Protocol

This protocol describes a general procedure for the olefination of an aromatic aldehyde as a model substrate. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

3.1 Materials and Equipment

-

This compound

-

Aldehyde (e.g., Benzaldehyde)

-

Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried, two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone)

3.2 Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.1 equivalents).

-

Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the reagent) via syringe and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add the LiHMDS solution (1.05 equivalents) dropwise via syringe over 5-10 minutes. A color change (e.g., to yellow or orange) may be observed, indicating carbanion formation. Stir the resulting solution at -78 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise to the carbanion solution.

-

Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired alkene product.

Data Presentation and Workflow

4.1 Table of Proposed Reaction Parameters

The high acidity of the reagent's methylene protons may allow for a broad range of conditions. The following table summarizes proposed starting points for optimization.

| Substrate Class | Recommended Base | Solvent | Temperature (°C) | Typical Time (h) | Predicted Selectivity |

| Aromatic Aldehyde | LiHMDS, NaH | THF, DME | -78 to 25 | 4-12 | High (E) |

| Aliphatic Aldehyde | LiHMDS, KHMDS | THF | -78 to 25 | 6-16 | Good to High (E) |

| α,β-Unsaturated Aldehyde | LiHMDS | THF | -78 to 0 | 2-6 | High (E) |

| Ketone (less reactive) | NaH, KHMDS | THF, DMF | 0 to 50 | 12-24 | Moderate to Good (E) |

| Base-Sensitive Substrate | LiCl / DBU | Acetonitrile | 0 to 25 | 12-24 | Moderate to Good (E) |

4.2 Experimental Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Field-Proven Insights (Prospective)

| Problem | Potential Cause(s) | Proposed Solution(s) |

| Low or No Conversion | 1. Incomplete deprotonation. 2. Insufficiently reactive electrophile (e.g., hindered ketone). 3. Degradation of base or reagents due to moisture. | 1. Use a stronger base (e.g., n-BuLi, but watch for side reactions) or allow more time for deprotonation. 2. Increase reaction temperature and/or time. Switch to a more polar solvent like DMF. 3. Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly titrated/purchased base. |

| Poor Stereoselectivity | 1. Reaction temperature is too high, allowing for equilibration of intermediates. 2. The specific base/counterion/solvent combination favors the minor isomer. | 1. Maintain low temperatures during addition and for a longer initial period. 2. For potential (Z)-selectivity, screen conditions known to favor it, such as using potassium bases (KHMDS) with a crown ether (18-crown-6).[8] |

| Formation of Byproducts | 1. Aldehyde is undergoing self-condensation (aldol reaction). 2. Base is reacting with other functional groups on the substrate. | 1. Add the base to a mixture of the HWE reagent and the aldehyde ("Barbier-like conditions") to keep the concentration of enolate low. 2. If the substrate has sensitive protons, consider using a milder base system like LiCl with an amine base (e.g., DBU or triethylamine). |

| Difficult Purification | 1. Phosphate byproduct is not fully removed by aqueous workup. | 1. Perform multiple aqueous washes. If the product is nonpolar, a hexane/water partition can effectively remove the phosphate salt. |

Conclusion

While this compound is structurally unsuited for a Julia-Kocienski olefination, it represents a promising and highly activated reagent for the Horner-Wadsworth-Emmons reaction. The dual activation by both sulfonyl and phosphoryl groups is predicted to enhance its reactivity, potentially broadening the scope of compatible bases and reaction conditions. The protocol and insights provided herein serve as a robust starting point for researchers to explore the synthetic utility of this unique molecule. All proposed procedures require experimental validation.

References

-

Venus Academy. (2024). Julia - Kocienski Olefination Reaction. YouTube. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable; content is based on general chemical principles discussed in the video).

-

ResearchGate. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Available at: [Link]

-

Grzybowski, J., & Głowacki, E. D. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. Available at: [Link]

-

Aggarwal, V. K., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2017). General synthetic protocol for Wittig olefination using PS‐PPh3 1 to.... Available at: [Link]

-

Blakemore, P. R. (2005). The Julia-Kocienski Olefination. Oregon State University. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-Boc-Toluenesulfonamide. Available at: [Link]

-

Di-Vincenzo, M. (2020). Olefins from carbonyls. Diva Portal. Available at: [Link]

-

She, J., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. PMC. Available at: [Link]

-

Reich, H. J. (n.d.). Carbonyl Chemistry: Horner-Wadsworth-Emmons Reaction. University of Wisconsin. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

Sources

- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Application of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate in Pharmaceutical Synthesis: A Technical Guide

Introduction: A Novel Reagent for Advanced Olefination Strategies

In the landscape of modern pharmaceutical synthesis, the quest for efficient and selective methods for constructing carbon-carbon double bonds is perpetual. Olefin moieties are ubiquitous in pharmacologically active molecules, influencing their biological activity, metabolic stability, and conformational rigidity. While classical olefination methodologies such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are foundational, the demand for reagents with enhanced substrate scope, milder reaction conditions, and tunable stereoselectivity has driven the development of novel synthetic tools.[1]

Enter tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate , a multifunctional reagent poised to address some of the persistent challenges in olefination chemistry. This molecule uniquely combines the structural features of a phosphonate, a sulfonyl group, and a carbamate, suggesting its potential utility in modified olefination reactions, likely a variant of the Julia-Kocienski olefination. While detailed protocols for this specific reagent are not widely disseminated in general chemical literature, its structural components point towards a mechanism that leverages the stabilizing effects of both the phosphoryl and sulfonyl groups to facilitate the formation of a key carbanion intermediate for reaction with carbonyl compounds.

This application note provides a comprehensive overview of the theoretical application of this compound in pharmaceutical synthesis, including a proposed mechanistic pathway, detailed experimental protocols based on related methodologies, and a discussion of its potential advantages in the synthesis of complex drug candidates.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂NO₅PS | |

| Molecular Weight | 395.41 g/mol | |

| CAS Number | 410529-86-1 | |

| Appearance | White Powder | N/A |

| Storage | 2-8°C, under inert atmosphere | N/A |

Proposed Mechanism of Action: A Modified Julia-Type Olefination

The structure of this compound strongly suggests its role as a precursor to a stabilized carbanion for olefination reactions, akin to the Julia-Kocienski olefination. The reaction is initiated by the deprotonation of the methylene group positioned between the sulfonyl and phosphoryl moieties. The resulting carbanion is highly stabilized by the electron-withdrawing effects of both groups, enhancing its nucleophilicity.

The proposed mechanism involves the following key steps:

-

Deprotonation: A strong base, such as a lithium amide or a metal hydride, abstracts the acidic proton from the α-carbon to generate a stabilized carbanion. The choice of base is critical and can influence the reaction's efficiency and stereoselectivity.

-

Nucleophilic Addition: The generated carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy phosphonate-sulfonamide intermediate.

-

Intermediate Rearrangement and Elimination: This is the characteristic step of Julia-type olefinations. The intermediate undergoes a rearrangement, likely involving the migration of a group and subsequent elimination of sulfinate and phosphate byproducts to form the desired alkene. The tert-butoxycarbonyl (Boc) group on the sulfonamide may play a role in modulating the reactivity and stability of the intermediates.

Sources

Application Note: A Guide to High E-Selectivity Alkene Synthesis Using Advanced Sulfone-Based Olefination Methods

Introduction: The Enduring Challenge of Stereoselective Alkene Synthesis

The stereocontrolled synthesis of alkenes is a cornerstone of modern organic chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. While classic methods like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are foundational, achieving high stereoselectivity, particularly for the (E)-isomer, often requires specific substrate biases or reagent modifications.[1][2] The Julia-Lythgoe olefination represented a significant step forward, offering excellent (E)-selectivity but necessitating a multi-step procedure involving the formation and subsequent reductive elimination of a β-acetoxy sulfone.[3]